molecular formula C24H31N5O5S B2676079 1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 688054-42-4

1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2676079
CAS No.: 688054-42-4
M. Wt: 501.6
InChI Key: DUZWDTJOVVJVEJ-UHFFFAOYSA-N
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Description

1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a useful research compound. Its molecular formula is C24H31N5O5S and its molecular weight is 501.6. The purity is usually 95%.
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Biological Activity

The compound 1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide represents a novel chemical entity with potential therapeutic applications. Its structure integrates a quinazolinone core known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H28N4O6S2
  • Molecular Weight : 544.6 g/mol
  • CAS Number : 688055-81-4

The structural features of this compound include a quinazoline moiety fused with a dioxolo ring and a sulfanylidene group. These modifications are expected to influence its biological activity significantly.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has not been widely reported in the literature; however, related quinazoline compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Many quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast and prostate cancer. This inhibition can lead to reduced tumor growth and metastasis .
    • The presence of the dioxolo ring may enhance the interaction with biological targets, potentially increasing efficacy .
  • Case Studies :
    • A study evaluated various quinazoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds showed IC50 values ranging from 10.58 to 29.46 μM/L, indicating promising anticancer activity .
    • Compounds similar to the one have shown comparable effects to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. Research indicates that modifications to the quinazoline structure can enhance activity against resistant bacterial strains.

  • Structure-Activity Relationship (SAR) :
    • The incorporation of specific functional groups can significantly affect antimicrobial potency. For instance, compounds targeting penicillin-binding proteins (PBPs) have shown effective antibacterial activity .
    • The compound's structural elements suggest potential interactions with bacterial enzymes or receptors, warranting further investigation into its antibacterial efficacy.

Table 1: Biological Activity of Related Quinazoline Compounds

Compound NameCell LineIC50 (μM/L)Mechanism
Compound AHepG210.58TKR Inhibition
Compound BMCF-711.94TKR Inhibition
Compound CMCF-729.46DHFR Inhibition

Note: Data adapted from various studies on quinazoline derivatives.

Properties

IUPAC Name

1-[4-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O5S/c25-22(32)24(28-8-2-1-3-9-28)6-11-27(12-7-24)20(30)5-4-10-29-21(31)16-13-18-19(34-15-33-18)14-17(16)26-23(29)35/h13-14,16H,1-12,15H2,(H2,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQQVUYIQONZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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